molecular formula C23H23FN2O4S B3677316 N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

Cat. No. B3677316
M. Wt: 442.5 g/mol
InChI Key: UODKBAPDWRTFTJ-UHFFFAOYSA-N
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Description

The compound “N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide” is a complex organic molecule. It contains several functional groups including a benzyl group, an ethoxyphenyl group, a fluorophenylsulfonyl group, and a glycinamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps and a variety of chemical reactions . The exact synthesis pathway would depend on the starting materials and the specific conditions under which the reactions are carried out .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of various functional groups would also play a significant role in determining its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out . For example, the benzyl group might undergo reactions typical of aromatic compounds, while the glycinamide group might participate in reactions typical of amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of its molecules, and its melting and boiling points would depend on the strength of the intermolecular forces .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a volatile compound, it might pose a risk of inhalation. If it’s a strong acid or base, it might pose a risk of burns .

properties

IUPAC Name

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S/c1-2-30-22-11-7-6-10-21(22)25-23(27)17-26(16-18-8-4-3-5-9-18)31(28,29)20-14-12-19(24)13-15-20/h3-15H,2,16-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODKBAPDWRTFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
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N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
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N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
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N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
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N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
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N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

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